N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two 1,5-dimethylpyrazole moieties connected via a methylene group. This compound is part of a broader class of pyrazole-based amines, which are frequently explored in medicinal chemistry and materials science due to their hydrogen-bonding capabilities () and structural versatility.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-11(14-15(8)3)12-6-10-7-13-16(4)9(10)2/h5,7H,6H2,1-4H3,(H,12,14) |
InChI Key |
HOBKVQPTMDXVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve scaling up this process using continuous flow reactors to enhance efficiency and reduce costs .
Chemical Reactions Analysis
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Applications
The pyrazole scaffold is recognized for its versatility in medicinal chemistry, leading to the development of numerous bioactive compounds. The specific compound in focus has shown promise in several areas:
1.1 Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds structurally related to N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of pyrazole have been synthesized and tested for their ability to target various cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through multiple pathways .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
1.3 Anti-inflammatory and Analgesic Effects
this compound has been reported to possess anti-inflammatory properties. Studies have shown that it can reduce inflammation markers and alleviate pain in experimental models, indicating its potential use as a therapeutic agent for inflammatory diseases .
Agrochemical Applications
The unique properties of pyrazole compounds have led to their exploration in agricultural chemistry. They are being studied for their potential as:
2.1 Herbicides
Certain pyrazole derivatives have demonstrated herbicidal activity against various weed species. This application is particularly valuable in crop management where selective herbicides can minimize damage to desired plants while effectively controlling weed growth .
2.2 Insecticides
Research has also highlighted the potential use of pyrazole-based compounds as insecticides. Their ability to interfere with insect metabolic processes makes them candidates for developing new pest control agents that are less harmful to non-target organisms .
Material Science Applications
Beyond biological applications, compounds like this compound are being explored in material science:
3.1 Polymer Chemistry
Pyrazole derivatives are being incorporated into polymer matrices to enhance thermal stability and mechanical properties. Their unique chemical structure allows for the development of advanced materials with tailored functionalities suitable for various industrial applications .
3.2 Coordination Chemistry
The coordination properties of pyrazole compounds make them suitable candidates for developing metal complexes used in catalysis and electronic devices. Their ability to form stable complexes with transition metals is being investigated for applications in catalysis and sensor technology .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Pharmacology | Anticancer | Inhibits tumor growth; induces apoptosis |
| Antimicrobial | Disrupts cell membranes; inhibits metabolism | |
| Anti-inflammatory | Reduces inflammation markers; alleviates pain | |
| Agrochemicals | Herbicides | Selective control of weed growth |
| Insecticides | Interferes with insect metabolism | |
| Material Science | Polymer Chemistry | Enhances thermal stability; improves mechanical properties |
| Coordination Chemistry | Forms stable complexes with metals |
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound targets the Plasmodium parasite by inhibiting key enzymes involved in its metabolic pathways . The binding of the compound to these enzymes disrupts their function, leading to the death of the parasite .
Comparison with Similar Compounds
Substituent Effects
Hydrogen-Bonding Patterns
The dual pyrazole system in the parent compound facilitates robust hydrogen-bonding networks, critical for crystal engineering (). In contrast, analogues with bulkier substituents (e.g., 2,3-difluorophenyl in ) may disrupt these networks, leading to altered crystal packing or solubility profiles.
Biological Activity
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological evaluations, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is with a molar mass of approximately 206.25 g/mol. The compound features a pyrazole core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4 |
| Molar Mass | 206.25 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : A study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased autophagy, leading to enhanced cell death in pancreatic cancer cells .
The mechanisms through which these compounds exert their effects often involve modulation of autophagy and apoptosis pathways. The following points summarize the observed activities:
- mTORC1 Inhibition : Compounds similar to this compound have been shown to inhibit mTORC1 signaling, a critical pathway in cell growth and proliferation.
- Autophagy Modulation : Increased basal autophagy levels were noted in studies involving pyrazole derivatives; however, these compounds also disrupted autophagic flux under nutrient-replete conditions .
- Differential Effects on Cancer Cells : The compounds displayed selective toxicity towards cancer cells while sparing normal cells, potentially due to the altered metabolic states in tumor microenvironments .
Study 1: Antiproliferative Activity
A recent investigation into various pyrazole derivatives revealed that those with modifications at the 4-position exhibited submicromolar antiproliferative activity against several cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancers. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Study 2: Structure–Activity Relationship (SAR)
Another study explored the SAR of pyrazole-based compounds, identifying key functional groups that enhance anticancer activity. The findings suggested that specific substitutions on the pyrazole ring could significantly improve potency against targeted cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
